molecular formula C21H25N3O4S B2759978 benzyl 2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetate CAS No. 2034510-70-6

benzyl 2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetate

Cat. No. B2759978
CAS RN: 2034510-70-6
M. Wt: 415.51
InChI Key: MKAXMUZFFKXDNO-UHFFFAOYSA-N
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Description

The compound appears to contain a benzyl group, a piperidine ring, and a benzo[c][1,2,5]thiadiazole group with a methyl and two oxygen atoms attached . Compounds with these groups are often studied for their potential applications in photovoltaics or as fluorescent sensors .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups. The benzo[c][1,2,5]thiadiazole is a planar, aromatic system, which could contribute to the overall stability of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the benzo[c][1,2,5]thiadiazole group, which is known to be a good acceptor of electrons . The piperidine ring could potentially be involved in nucleophilic reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzo[c][1,2,5]thiadiazole group could enhance its photophysical properties .

Scientific Research Applications

  • Synthesis and Pharmacological Applications :

    • Abdel‐Aziz et al. (2009) discussed the synthesis of piperidine-based 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives. Some of these synthesized compounds demonstrated significant anti-arrhythmic activity, highlighting their potential in pharmacological applications (Abdel‐Aziz, 2009).
    • Xia (2015) synthesized novel 1,3,4-thiadiazole amide compounds containing piperazine, which exhibited inhibitory effects on Xanthomonas campestris pv. oryzae, indicating their potential use in agriculture or biotechnology (Xia, 2015).
  • Antimicrobial and Antitumor Properties :

    • Anuse et al. (2019) reported the synthesis of N-(benzo[d]thiazol-2-yl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetamide derivatives, which showed good activity against Methicillin-resistant Staphylococcus aureus (MRSA). This indicates their potential use in developing new antimicrobial agents (Anuse, 2019).
    • Hamama et al. (2013) synthesized N-substituted-2-amino-1,3,4-thiadiazoles, some of which exhibited promising antitumor and antioxidant activities. These findings suggest their potential in cancer research and treatment (Hamama, 2013).
  • Chemical Synthesis and Structural Analysis :

    • Ismailova et al. (2014) synthesized the title compound N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide and analyzed its crystal structure, providing insights into the molecular arrangement and interactions of such compounds (Ismailova, 2014).
  • Electrochemical and Photophysical Applications :

    • Ming et al. (2015) explored Thiadiazolo[3,4-c]pyridine as an electron acceptor in electrochromics, demonstrating its potential in developing fast-switching green electrochromic polymers with low bandgap, which can be used in display technologies or smart windows (Ming, 2015).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s being used as a photovoltaic material, the benzo[c][1,2,5]thiadiazole group could play a crucial role in electron transfer processes .

Future Directions

The future research directions would likely involve further exploration of the compound’s properties and potential applications. This could include studying its photophysical properties in more detail, or investigating its potential use in other areas such as organic electronics .

properties

IUPAC Name

benzyl 2-[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4S/c1-22-19-9-5-6-10-20(19)24(29(22,26)27)18-11-13-23(14-12-18)15-21(25)28-16-17-7-3-2-4-8-17/h2-10,18H,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKAXMUZFFKXDNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)CC(=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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